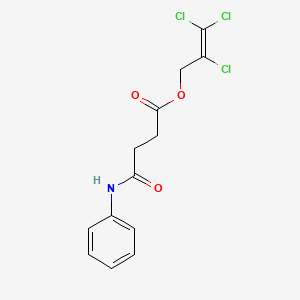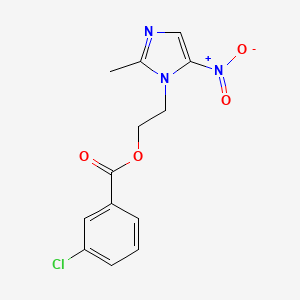![molecular formula C18H25N3O3S B5561784 2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol](/img/structure/B5561784.png)
2-{1-(3-furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of chemicals that have been explored for their diverse biological activities and potential applications in various fields. It features a complex structure that includes elements such as furylmethyl and thiazolyl groups, which contribute to its unique chemical and physical properties.
Synthesis Analysis
Several studies have detailed the synthesis of similar compounds. For example, Saadatjoo et al. (2016) described the synthesis of a related compound, 2-[2-(4-(Dibenzo[b, f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy]ethanol, highlighting a multi-step process starting from anthranilic acid (Saadatjoo et al., 2016).
Molecular Structure Analysis
Studies like that of Dega‐Szafran et al. (2017) have conducted in-depth molecular structure analyses using techniques like X-ray diffraction, demonstrating how hydrogen bonding and molecular interactions define the structure of similar compounds (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Research by Patel et al. (2015) on piperazine-based compounds provides insights into the types of chemical reactions these compounds can undergo, such as N-formylation, and their resultant properties (Patel & Park, 2015).
Physical Properties Analysis
The physical properties of similar compounds have been studied, focusing on aspects like solubility, melting point, and stability. Matwijczuk et al. (2016) examined the solvent effects on molecular aggregation in related compounds, providing insights into their physical behavior in different environments (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding characteristics, are closely tied to the molecular structure. Studies like that by Lamphon et al. (2004) on thiazolopyridines and related compounds offer valuable information on their chemical behavior and interactions (Lamphon et al., 2004).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- A study described the structural analysis of Quetiapine N-oxide–fumaric acid, highlighting the conformation of its tricyclic and piperazine rings, which might be relevant for understanding the structural properties of similar compounds (Jin Shen et al., 2012).
Pharmacological Potential
- Research into new antifungal compounds has synthesized and characterized a novel potential antifungal compound of the 1,2,4-triazole class, providing insights into its pharmacologically relevant physicochemical properties and potential biological pathways (T. Volkova, I. Levshin, G. Perlovich, 2020).
Antimicrobial Activity
- A synthesis and study of new pyridine derivatives indicated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting the potential use of similar compounds in antimicrobial applications (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).
Catalytic Synthesis and Application
- Ethanol has been used as a carbon source in a catalytic construction of chiral molecules through C–C bond formation, showcasing the versatility of using ethanol in the synthesis of complex chiral alcohols, which could be related to the synthesis pathways of similar chemical compounds (Thomas H. West, 2021).
Propiedades
IUPAC Name |
[4-(furan-3-ylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-3-17-19-16(13-25-17)18(23)21-7-6-20(15(11-21)4-8-22)10-14-5-9-24-12-14/h5,9,12-13,15,22H,2-4,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBUSHBELLDMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCN(C(C2)CCO)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-(3-Furylmethyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-2-piperazinyl}ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isoxazole-3-carboxamide](/img/structure/B5561704.png)
![4-[(dimethylamino)(4-fluorophenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5561708.png)


![N-[3-(1H-imidazol-1-yl)propyl]-5-oxoprolinamide](/img/structure/B5561730.png)
![4-bromo-N'-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5561732.png)

![N-benzyl-2-(3-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-piperidinyl)-2-oxoethanamine dihydrochloride](/img/structure/B5561750.png)

![2-[{[(3R*,4R*)-1-[(4-fluoro-2-methylphenyl)acetyl]-4-(hydroxymethyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5561770.png)
![4-methyl-5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561771.png)
![2-[({1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5561779.png)

